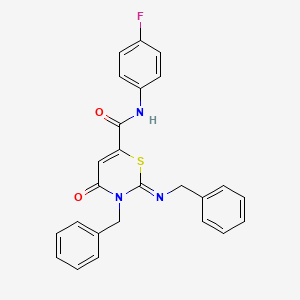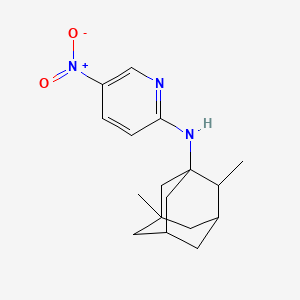![molecular formula C19H14N4O2 B11067623 2-Methoxy-6-phenyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11067623.png)
2-Methoxy-6-phenyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(3-PYRIDYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that contains both pyridine and oxadiazole rings. Compounds containing these rings are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(3-PYRIDYL)-1,2,4-OXADIAZOLE typically involves the formation of the oxadiazole ring through cyclization reactions. Common starting materials include hydrazides and carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the phenyl ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(3-PYRIDYL)-1,2,4-OXADIAZOLE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds containing oxadiazole and pyridine rings are investigated for their potential antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, such compounds are explored for their potential as therapeutic agents due to their ability to interact with various biological targets.
Industry
Industrially, these compounds may be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(3-PYRIDYL)-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(4-PYRIDYL)-1,2,4-OXADIAZOLE
- 3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(2-PYRIDYL)-1,2,4-OXADIAZOLE
Uniqueness
The uniqueness of 3-(2-METHOXY-6-PHENYL-3-PYRIDYL)-5-(3-PYRIDYL)-1,2,4-OXADIAZOLE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H14N4O2 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H14N4O2/c1-24-19-15(9-10-16(21-19)13-6-3-2-4-7-13)17-22-18(25-23-17)14-8-5-11-20-12-14/h2-12H,1H3 |
InChI Key |
IMUBUWNBRXCYII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B11067547.png)

![6-phenyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11067556.png)
![4-[(4-bromobenzyl)oxy]-N-[2-methyl-5-(quinoxalin-2-yl)phenyl]benzamide](/img/structure/B11067578.png)
![3,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11067579.png)
![Ethyl 5,5-dimethyl-4-[1-(4-methylphenyl)-1-oxopropan-2-yl]-2-oxooxolane-3-carboxylate](/img/structure/B11067581.png)
![ethyl 4-({(E)-[4-oxo-3-(2-phenoxyethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B11067589.png)
![9-(2,5-dihydroxyphenyl)-2-(2-phenylethyl)-7,8-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B11067590.png)



![3-({[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B11067617.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11067620.png)
![3-hydroxy-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11067621.png)
